5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine hydrochloride
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Overview
Description
5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine hydrochloride is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Additionally, purification steps like crystallization or chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns and biological activities.
1,8-Naphthyridine: Known for its use in medicinal chemistry and its distinct pharmacological properties.
2,7-Naphthyridine: Exhibits unique chemical reactivity and applications in various fields.
Uniqueness
5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine hydrochloride is unique due to its specific substitution pattern and the resulting biological activities. Its tetrahydro structure provides distinct chemical reactivity compared to other naphthyridine derivatives, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c9-8-2-1-6-5-10-4-3-7(6)11-8;/h1-2,10H,3-5H2,(H2,9,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBKMEXKRGKXTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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